molecular formula C9H8O5 B3375580 (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid CAS No. 111252-37-0

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B3375580
CAS No.: 111252-37-0
M. Wt: 196.16 g/mol
InChI Key: BZKWUIBIOLDKDG-HWKANZROSA-N
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Description

(2E)-3-[5-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a furan ring substituted at the 5-position with a methoxycarbonyl group. Its structural characteristics include:

  • Molecular formula: C₉H₈O₅
  • Molecular weight: 196.16 g/mol
  • CAS Number: 2060522-85-0 .
  • IUPAC Name: (E)-3-(5-methoxycarbonylfuran-2-yl)prop-2-enoic acid.

The methoxycarbonyl group at the furan 5-position enhances electron-withdrawing effects, influencing conjugation and solubility. It is cataloged as a building block in life science research .

Properties

IUPAC Name

(E)-3-(5-methoxycarbonylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)7-4-2-6(14-7)3-5-8(10)11/h2-5H,1H3,(H,10,11)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKWUIBIOLDKDG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163132
Record name 2-Furancarboxylic acid, 5-(2-carboxyethenyl)-, 2-methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111252-37-0
Record name 2-Furancarboxylic acid, 5-(2-carboxyethenyl)-, 2-methyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111252-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-(2-carboxyethenyl)-, 2-methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2-carboxylic acid followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan compounds such as furfural are converted into the desired product through a series of chemical reactions. This approach is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan dicarboxylic acids.

    Reduction: The propenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as furan dicarboxylic acids, saturated furan compounds, and substituted furan derivatives. These products have significant applications in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .

Scientific Research Applications

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of bio-based materials and sustainable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The following compounds share the core (2E)-3-(furan-2-yl)prop-2-enoic acid scaffold but differ in substituents at the furan 5-position (or 4-position in one case):

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number References
(2E)-3-[5-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid Methoxycarbonyl (5) C₉H₈O₅ 196.16 2060522-85-0
(2E)-3-[5-(Methylsulfonyl)furan-2-yl]acrylic acid Methylsulfonyl (5) C₈H₈O₅S 216.21 111252-34-7
(2E)-3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid 2-Trifluoromethylphenyl (5) C₁₅H₁₁F₃O₃ 296.24 Not specified
(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid 3-Trifluoromethylphenyl (5) C₁₆H₁₁F₃N₂O₃ 336.26 300559-50-6
(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid Trifluoromethyl (5) C₈H₅F₃O₃ 206.12 EN300-832940
(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid Bromo (5) C₇H₅BrO₃ 217.02 64154-10-5
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid Methoxycarbonyl (4) C₉H₈O₅ 196.16 2060522-85-0

Analysis of Substituent Effects

Electronic and Steric Influences
  • Methoxycarbonyl (5-position) : Enhances electron-withdrawing character, stabilizing the conjugated system and increasing acidity of the carboxylic acid group .
  • Trifluoromethyl (5-position) : Introduces hydrophobicity and metabolic stability, commonly used in medicinal chemistry .
  • Bromo (5-position) : Provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Positional Isomerism

The 4-methoxycarbonyl isomer (CAS 2060522-85-0) exhibits distinct electronic properties due to altered conjugation pathways compared to the 5-substituted analog.

Physicochemical and Application Comparisons

Property Target Compound Methylsulfonyl Analog Trifluoromethyl Analog Bromo Analog
Solubility Moderate in polar solvents High in DMSO, aqueous buffers Low (hydrophobic CF₃ group) Low (Br increases lipophilicity)
Reactivity Michael acceptor Nucleophilic substitution site Electrophilic at CF₃ Suzuki coupling substrate
Reported Applications Life science building block Not specified Drug discovery intermediate Synthetic intermediate

Biological Activity

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 111252-37-0, is a compound of significant interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8O5
  • Molecular Weight : 196.158 g/mol
  • IUPAC Name : (E)-3-(5-(methoxycarbonyl)furan-2-yl)acrylic acid
  • Structure : The compound features a furan ring with a methoxycarbonyl group, contributing to its unique reactivity and biological activity.

1. Antioxidant Activity

Research indicates that compounds with furan moieties often exhibit antioxidant properties. The presence of the methoxycarbonyl group enhances electron donation capabilities, potentially leading to reduced oxidative stress in biological systems.

StudyFindings
Umesha et al. (2009)Demonstrated that furan derivatives possess significant antioxidant activity, which may be enhanced in the presence of substituents like methoxycarbonyl.

2. Antimicrobial Activity

The compound has shown promise in inhibiting various microbial strains. The structural components allow for interaction with microbial cell membranes, disrupting their integrity.

Microbial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

CytokineEffect
TNF-alphaDecreased levels
IL-6Decreased levels

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties suggest it can neutralize ROS, thereby protecting cells from oxidative damage.

Study on Antimicrobial Properties

A study conducted by Chen et al. (2014) evaluated the antimicrobial effects of various furan derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential applications in treating bacterial infections.

Research on Anti-inflammatory Effects

In a separate investigation into anti-inflammatory agents, the compound was tested against lipopolysaccharide-induced inflammation in vitro. Results showed a marked decrease in inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions between furan derivatives and activated acrylates. Key steps include:

  • Step 1 : Preparation of the furan precursor (e.g., 5-(methoxycarbonyl)furan-2-carbaldehyde) via esterification or functional group interconversion.
  • Step 2 : Knoevenagel condensation with prop-2-enoic acid derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures).
  • Step 3 : Purification via recrystallization or column chromatography.
    Yield optimization requires precise control of solvent polarity, catalyst selection (e.g., piperidine for condensation), and reaction time . Characterization via NMR (¹H/¹³C) and HPLC ensures structural fidelity and purity ≥95% .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H NMR : Look for diagnostic peaks: (i) α,β-unsaturated proton (δ 6.2–7.5 ppm, doublet, J = 15–16 Hz, confirming E-stereochemistry), (ii) methoxycarbonyl group (δ 3.8–3.9 ppm, singlet).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm for carboxylic acid and ester groups).
  • HPLC : Retention time comparison with standards under reversed-phase conditions (C18 column, acetonitrile/water mobile phase).
  • IR : Stretching bands for C=O (1700–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Best practices include:

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials.
  • Handling : Use anhydrous solvents (e.g., DMF, DMSO) for dissolution.
  • Stability Monitoring : Periodic HPLC analysis to detect hydrolysis of the methoxycarbonyl group or isomerization to the Z-form .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, serum proteins). Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM).
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., enzymes or receptors).
  • Cellular Uptake Assays : Measure intracellular concentrations via LC-MS to correlate bioactivity with permeability .

Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase-2 or kinases).
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Q. How can researchers design analogs to enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxycarbonyl group with trifluoromethyl or cyano groups to improve metabolic stability.
  • Scaffold Hybridization : Fuse with pyridine or thiophene rings to enhance solubility.
  • SAR Studies : Synthesize derivatives with modified furan substituents (e.g., halogenation at the 4-position) and compare IC₅₀ values in enzyme inhibition assays .

Q. What experimental strategies can address low reproducibility in catalytic applications of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
  • Kinetic Studies : Determine rate constants under varying temperatures to identify rate-limiting steps .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound when commercial standards are unavailable?

  • Methodological Answer :

  • Spiking Experiments : Co-inject with structurally related compounds (e.g., cinnamic acid derivatives) and observe peak resolution in HPLC.
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻) and fragmentation patterns .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Probit Analysis : Calculate LD₅₀/LC₅₀ values with 95% confidence intervals.
  • ANOVA : Compare variance across replicates to identify outlier datasets.
  • Hill Slope Modeling : Fit sigmoidal curves to assess cooperativity in receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid
Reactant of Route 2
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(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid

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